molecular formula C7H7ClN2O3S B1596966 2-(2-Chloroacetamido)-4-thiazoleacetic acid CAS No. 65243-18-7

2-(2-Chloroacetamido)-4-thiazoleacetic acid

Cat. No.: B1596966
CAS No.: 65243-18-7
M. Wt: 234.66 g/mol
InChI Key: CIBONMJTQXKNEA-UHFFFAOYSA-N
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Description

2-(2-Chloroacetamido)-4-thiazoleacetic acid is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is known for its diverse biological activities and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-chloroacetamido)-4-thiazoleacetic acid typically involves the reaction of chloroacetyl chloride with thiazole derivatives under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the chloroacetamido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Chloroacetamido)-4-thiazoleacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetamido group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various amide or thiol derivatives, while oxidation and reduction reactions can lead to different thiazole derivatives .

Scientific Research Applications

2-(2-Chloroacetamido)-4-thiazoleacetic acid has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    2-Chloroacetamide: A simpler compound with similar chloroacetamido functionality but lacking the thiazole ring.

    Thiazoleacetic Acid Derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness: 2-(2-Chloroacetamido)-4-thiazoleacetic acid is unique due to the combination of the chloroacetamido group and the thiazole ring, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

IUPAC Name

2-[2-[(2-chloroacetyl)amino]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3S/c8-2-5(11)10-7-9-4(3-14-7)1-6(12)13/h3H,1-2H2,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBONMJTQXKNEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)NC(=O)CCl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30361454
Record name 2-(2-Chloroacetamido)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65243-18-7
Record name 2-(2-Chloroacetamido)-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30361454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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